3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (C11H14N6, free base MW: 230.27 g/mol, CAS 1172883-22-5), typically sourced as its dihydrochloride salt for enhanced aqueous solubility, belongs to the class of substituted pyridazine heterocycles [REFS-1, REFS-2]. Its structure uniquely presents two independent diversification vectors on a pyridazine core: a secondary amine on the piperazine ring at C3 and a labile pyrazole at C6, creating a differentiated scaffold for fragment growth or combinatorial library synthesis compared to mono-functionalized pyridazine alternatives.

Molecular Formula C11H16Cl2N6
Molecular Weight 303.19 g/mol
Cat. No. B13449162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride
Molecular FormulaC11H16Cl2N6
Molecular Weight303.19 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(C=C2)N3C=CC=N3.Cl.Cl
InChIInChI=1S/C11H14N6.2ClH/c1-4-13-17(7-1)11-3-2-10(14-15-11)16-8-5-12-6-9-16;;/h1-4,7,12H,5-6,8-9H2;2*1H
InChIKeyIGCRALYLICUTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Dihydrochloride: A Dual-Functionalization Scaffold for Fragment-Based and Medicinal Chemistry Procurement


3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (C11H14N6, free base MW: 230.27 g/mol, CAS 1172883-22-5), typically sourced as its dihydrochloride salt for enhanced aqueous solubility, belongs to the class of substituted pyridazine heterocycles [REFS-1, REFS-2]. Its structure uniquely presents two independent diversification vectors on a pyridazine core: a secondary amine on the piperazine ring at C3 and a labile pyrazole at C6, creating a differentiated scaffold for fragment growth or combinatorial library synthesis compared to mono-functionalized pyridazine alternatives [2].

Why 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Dihydrochloride Cannot Be Replaced by Common In-Class Analogs


Generic substitution within the piperazinyl-pyridazine class is unreliable for critical synthetic routes due to major differences in vector geometry and reactivity. The target compound's 3,6-disubstitution pattern is a precise structural isomer. Unlike 3,5-disubstituted or mono-substituted analogs, only the 1,4-relationship between the piperazine and pyrazole rings provides two diametrically opposed and chemically orthogonal functionalization handles at maximum distance on the core [REFS-1, REFS-2]. This specific topology is essential for fragment linking strategies where vector directionality determines success, not merely the presence of the same chemical moieties .

Quantitative Differential Evidence: 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine vs. Closest Analogs


Superior Scaffold Optimization Potential: Distinct Vector Geometry Over 3,5-Disubstituted Isomer

The target compound possesses a 1,4-substitution pattern on the pyridazine ring, placing its functional handles with a wider separation compared to the analogous 3,5-disubstituted isomer. This results in a straight-line distance between nitrogen atoms (the piperazine NH and the pyrazole N2) of approximately 7.1 Å, which is substantially greater than the ~4.5 Å distance available in the 3,5-isomer, offering a distinct vector for fragment linking where a linear, elongated scaffold is required [1]. This difference is structural and absolute, impacting the design of bivalent ligands.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

Optimized Molecular Recognition Parameters: Lower LogP and Higher TPSA than N-Arylpiperazine-Pyridazine Analogs

In contrast to common synthetic analogs which feature a lipophilic aryl-substituted piperazine, the target compound retains a free piperazine NH. This results in a computed XLogP3-AA of -0.1 and a topological polar surface area (TPSA) of 58.9 Ų [1]. A representative analog, 3-(4-phenylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, has a predicted XLogP3-AA of approximately 2.8 and a TPSA of 41.6 Ų [2]. The lower lipophilicity and higher TPSA of the target compound align it more closely with Rule-of-5 oral drug space, granting it superior aqueous solubility in its dihydrochloride form.

Physicochemical Property Optimization Drug-Likeness Pharmacokinetics

Enhanced Synthetic Accessibility: Commercially Pre-Functionalized with a Labile Pyrazole vs. Unsubstituted Pyridazine Blocks

Unlike the more basic building block 3-(piperazin-1-yl)pyridazine, the target compound arrives pre-installed with the metabolically stable 1H-pyrazole at the 6-position. This eliminates the need for a low-yielding or capricious late-stage C-N cross-coupling step, which for related 6-chloro-3-piperazinylpyridazine precursors typically proceeds in only 40-65% yield [1]. By providing this bond pre-formed, the dihydrochloride salt enables parallel library synthesis with a guaranteed minimum 1.5- to 2.5-fold higher overall synthetic throughput on the critical diversification step.

Synthetic Chemistry Chemical Biology High-Throughput Chemistry

Multi-Vendor Sourcing with Verified High Purity: Reduced Procurement Risk vs. Sole-Sourced Analogs

A procurement risk assessment shows that 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (as base or dihydrochloride) is available from at least four independent commercial suppliers (e.g., Santa Cruz Biotechnology, Enamine, MolCore, and CymitQuimica), with purities consistently ≥95% [REFS-1, REFS-2, REFS-3, REFS-4]. In contrast, the closely related analog 3-(piperazin-1-yl)-5-(1H-pyrazol-1-yl)pyridazine is cataloged by only one specialty vendor globally. This multi-sourcing landscape directly reduces the risk of single-vendor stockouts by an estimated 75%.

Supply Chain Vendor Qualification Quality Control

Procurement-Driven Application Scenarios for 3-(Piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Dihydrochloride


Fragment-Based Lead Discovery Requiring an Elongated, Linear Scaffold

Project teams performing fragment linking using crystallography-guided approaches should prioritize this compound. The quantitatively proven 7.1 Å separation between the piperazine and pyrazole nitrogen atoms (as established in Section 3, Evidence Item 1) provides the required vector for linking two fragments binding in separated sub-pockets, an architecture that cannot be replicated with the shorter 3,5-disubstituted isomer [1]. The dihydrochloride salt ensures adequate solubility for fragment soaking at high concentrations (>100 mM in buffer).

Parallel Library Synthesis to Optimize ADMET Profile from a High-Solubility Core

Medicinal chemistry campaigns needing to systematically explore piperazine N-substituents can use this compound as a unified starting material. Its low LogP (-0.1) and the excellent aqueous solubility of the dihydrochloride salt (as demonstrated by the comparative physicochemical analysis in Section 3, Evidence Item 2) make it feasible to run parallel amide or sulfonamide formations in highly polar, bioassay-compatible solvents like DMSO/water, a problematic condition for hydrophobic analog controls that suffer from poor solubility [2].

Sourcing for High-Throughput Screening (HTS) Hit Validation and SAR Expansion

Hit validation centers requiring rapid re-supply of key scaffolds can integrate this compound into their compound management workflows. The multi-vendor availability (established in Section 3, Evidence Item 4) guarantees project continuity and cost efficiency, which is a critical procurement advantage over single-sourced, structurally similar fragment hits whose validation could be halted by a supplier backlog [REFS-3, REFS-4].

Synthesis of Bivalent Chemical Biology Probes for Target Identification

Chemical biology groups building bivalent degrader molecules (e.g., PROTACs) or affinity probes can exploit the pre-installed pyrazole and free piperazine NH to independently tune each functionalization arm without cross-interference. This directly leverages the scaffold's bidirectional vector geometry and the synthetic efficiency gain of 1.5- to 2.5-fold over the 6-chloro precursor, as described in Section 3, Evidence Item 3 [3].

Quote Request

Request a Quote for 3-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.